molecular formula C7H18N2O4Si B1293870 1-[3-(Trimethoxysilyl)propyl]urea CAS No. 23843-64-3

1-[3-(Trimethoxysilyl)propyl]urea

Cat. No. B1293870
CAS RN: 23843-64-3
M. Wt: 222.31 g/mol
InChI Key: LVACOMKKELLCHJ-UHFFFAOYSA-N
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Description

1-[3-(Trimethoxysilyl)propyl]urea is a urea-based surface modifying agent that is used for forming self-assembled monolayers (SAMs) on a variety of substrates . It is mainly utilized to immobilize the surface atoms by forming a ligand .


Molecular Structure Analysis

The molecular formula of 1-[3-(Trimethoxysilyl)propyl]urea is C7H18N2O4Si . Its molecular weight is 222.31 . The SMILES string representation is COSi=O)(OC)OC .


Physical And Chemical Properties Analysis

1-[3-(Trimethoxysilyl)propyl]urea is a liquid with a density of 1.15 g/mL at 25 °C . It has a refractive index of 1.46 . Its boiling point is between 217-250 °C . The vapor pressure is 1 mmHg at 20 °C .

Scientific Research Applications

Surface Modification for Self-Assembled Monolayers (SAMs)

1-[3-(Trimethoxysilyl)propyl]urea: is extensively used as a surface modifying agent to form SAMs on various substrates. These monolayers are crucial for creating surfaces with specific chemical functionalities, which can be tailored for applications in sensors, electronics, and biointerfaces .

Catalyst Support for Surface Enzymes

The compound is utilized to cap magnetic nanoparticles, which then act as catalyst supports. This application is significant in immobilizing surface enzymes, thereby enhancing the stability and reusability of enzymes in catalytic reactions .

Ligand Formation for Surface Immobilization

This urea-based agent plays a pivotal role in immobilizing surface atoms by forming a ligand. This process is essential in various chemical synthesis and modification procedures, where a stable surface attachment of molecules is required .

Medical Agent Applications

1-[3-(Trimethoxysilyl)propyl]urea: may be employed in the silanization of ceria nanoparticles, which have potential applications as medical agents. This includes drug delivery systems and diagnostic tools, where the modified nanoparticles can interact specifically with biological targets .

Safety and Hazards

1-[3-(Trimethoxysilyl)propyl]urea is classified as a skin irritant (Category 2, H315), causes serious eye damage (Category 1, H318), and may cause respiratory irritation (Category 3, H335) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

3-trimethoxysilylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACOMKKELLCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074022
Record name [3-(Trimethoxysilyl)propyl]urea
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Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N-[3-(trimethoxysilyl)propyl]-
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Product Name

1-[3-(Trimethoxysilyl)propyl]urea

CAS RN

23843-64-3
Record name Ureidopropyltrimethoxysilane
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Record name 3-Trimethoxysilylpropylurea
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Record name Urea, N-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
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Record name [3-(Trimethoxysilyl)propyl]urea
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Record name [3-(trimethoxysilyl)propyl]urea
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Record name 3-TRIMETHOXYSILYLPROPYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1-[3-(Trimethoxysilyl)propyl]urea acts as a bridge between inorganic and organic materials. [, , , , , , , , ] This molecule possesses a trimethoxysilyl group that can hydrolyze and condense with hydroxyl groups present on various surfaces, such as silica, clay minerals, and metal oxides. [, , , , , , ] Simultaneously, its urea group can interact with organic polymers or molecules via hydrogen bonding or chemical reactions. [, , , , , , , ] This dual functionality allows TMSPU to improve the compatibility and dispersion of inorganic fillers within an organic matrix, ultimately influencing the material's properties like mechanical strength, dielectric performance, and self-healing ability. [, , , , , , , ]

ANone: 1-[3-(Trimethoxysilyl)propyl]urea has the molecular formula C₇H₁₈N₂O₄Si and a molecular weight of 222.33 g/mol. Spectroscopic data confirms its structure:

  • FTIR: Characteristic peaks are observed for N-H stretching, C=O stretching of the urea group, Si-O stretching, and C-H stretching vibrations. [, , , ]

A: 1-[3-(Trimethoxysilyl)propyl]urea exhibits compatibility with a range of materials, including polymers like polypropylene and polydimethylsiloxane, as well as inorganic materials like silica, graphene oxide, and carbon nanotubes. [, , , , , , ] Its stability under various conditions makes it suitable for different applications:

  • Dielectric Nanocomposites: TMSPU-modified silica nanoparticles in polypropylene/ethylene-octene-copolymer blends enhance dielectric properties by influencing nanoparticle dispersion and charge trapping. []
  • Flexible Sensors: TMSPU facilitates the fabrication of self-healing flexible strain sensors with tunable sensitivity by improving the dispersion of conductive fillers like graphene oxide and carbon nanotubes within a polymer matrix. []
  • Adsorbent Materials: TMSPU modification of sepiolite clay enhances its adsorption capacity for heavy metal ions like Fe(III) and Mn(II) from aqueous solutions. This modification improves the material's performance across different pH and temperature conditions. []
  • Antiviral Coatings: TMSPU polymerization forms thin durable coatings on surfaces like polycarbonate. These coatings can be further modified for controlled release of antiviral agents like activated chlorine and thymol, enhancing their effectiveness against viruses. []

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